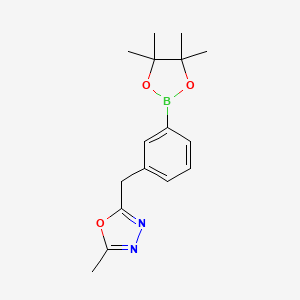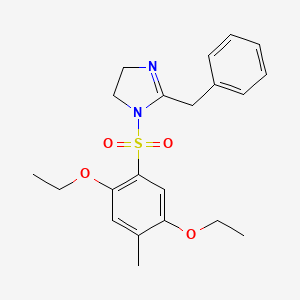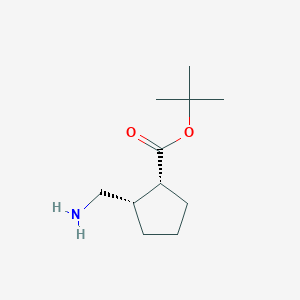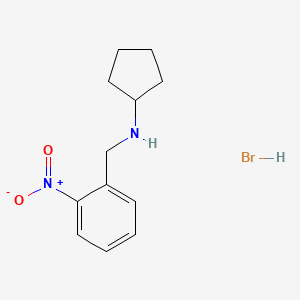
2-(6-Chloropyridin-3-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(6-Chloropyridin-3-yl)ethanesulfonamide” is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “2-(6-Chloropyridin-3-yl)ethanesulfonamide” can be predicted using Density Functional Theory (DFT) calculations . These calculations can help understand the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .Physical And Chemical Properties Analysis
“2-(6-Chloropyridin-3-yl)ethanesulfonamide” has an optical transparency at the cut-off wavelength of 355 nm . Its thermal behavior can be studied by TGA/DTA analysis . The dielectric constant (ε), dielectric loss (tan δ), and AC conductivity as a function of frequency and temperature can also be studied .Scientific Research Applications
Nonlinear Optical Material
The compound has been used in the synthesis of a new organic nonlinear optical (NLO) material . This material, known as 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), was synthesized by the reflux method and single crystals were grown by the slow evaporation technique . The NLO material has potential applications in frequency generators, optical limiters, and optical switching .
Optoelectronic Applications
The synthesized NLO material has shown profound opto-electronic applications . These materials have facilitated laser-based industrial applications .
Thermal Behavior Study
The thermal behavior of the synthesized NLO material was studied using TGA/DTA analysis . This can provide valuable information about the material’s stability and decomposition process.
Dielectric Properties Study
The dielectric constant (ε), dielectric loss (tan δ), and AC conductivity of the synthesized NLO material were studied as a function of frequency and temperature . This information is crucial for understanding the material’s electrical properties and its potential use in electronic devices.
Molecular Docking
The compound has been used in molecular docking studies with anti-cancer target hER-α protein . This could potentially lead to the development of new anti-cancer drugs.
Hirshfeld Surface Analysis
Hirshfeld surface computational analysis was carried out on the compound . This analysis provides information about the intermolecular interactions in the crystal structure of the compound, which is important for understanding its physical and chemical properties.
Synthesis of Prodrugs
The compound has been used in the synthesis of prodrugs to reduce gastrointestinal side effects and improve bioavailability . This could potentially lead to the development of more effective and safer drugs.
Anti-inflammatory Activity
The compound has been integrated into benzophenone to explore new molecules with anti-inflammatory activity . This could potentially lead to the development of new anti-inflammatory drugs.
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to acetamiprid, a neonicotinoid insecticide, which targets the nicotinic acetylcholine receptor (nachr) in pest organisms .
Mode of Action
Acetamiprid binds to the nAChR, leading to paralysis and death of pest organisms .
Biochemical Pathways
The degradation pathway of acetamiprid, a structurally similar compound, involves metabolites such as n′-[(6-chloropyridin-3-yl)methyl]-n-methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid .
Result of Action
If it acts similarly to acetamiprid, it may cause paralysis and death in organisms that are sensitive to its action .
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPVORVFWQCHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCS(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)


![Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2934152.png)
![3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2934153.png)


![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)




